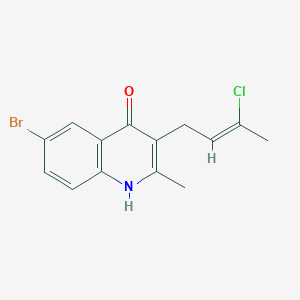![molecular formula C19H21NO5 B5849515 4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)
4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of benzoic acid and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene regulation. By inhibiting HDAC activity, this compound can alter gene expression patterns, which can have important implications for disease treatment and prevention.
Biochemical and Physiological Effects:
In addition to its effects on enzyme activity, 4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid has been shown to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the spread of cancer. Additionally, this compound has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid in lab experiments is its ability to inhibit HDAC activity. This can provide valuable insights into the function of these enzymes and their role in disease. However, one limitation of using this compound is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research involving 4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on gene expression. Finally, more efficient synthesis methods for this compound could help to make it more widely available for research purposes.
Conclusion:
In conclusion, 4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid is a chemical compound with potential applications in biochemical and physiological research. This compound has been shown to inhibit HDAC activity, induce apoptosis in cancer cells, and have anti-inflammatory properties. While there are limitations to using this compound in lab experiments, there are several promising future directions for research involving 4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid.
Synthesis Methods
There are several methods for synthesizing 4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid. One such method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 4-phenylbutyric acid in the presence of a reducing agent such as iron powder. Another method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 4-phenylbutyric acid in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid has been used in various scientific research applications. One such application is in the study of the mechanism of action of certain enzymes. This compound has been shown to inhibit the activity of certain enzymes, which can provide valuable insights into their function. Additionally, this compound has been used in the study of certain diseases, such as cancer, due to its potential anti-cancer properties.
properties
IUPAC Name |
4,5-dimethoxy-2-(4-phenylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-24-16-11-14(19(22)23)15(12-17(16)25-2)20-18(21)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIFEULPVEQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B5849452.png)
![isopropyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5849454.png)

![2-[(3-chlorobenzyl)thio]-4-pyrimidinol](/img/structure/B5849470.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)
![N-(1,3-benzodioxol-5-ylmethylene)-1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5849494.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5849501.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5849504.png)

![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)
![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)
